molecular formula C11H16O3 B053693 1-O-Benzyl-2-O-methylglycerol CAS No. 121348-74-1

1-O-Benzyl-2-O-methylglycerol

Cat. No. B053693
M. Wt: 196.24 g/mol
InChI Key: XWFZEOQPMROJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Benzyl-2-O-methylglycerol (BOMG) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It was first synthesized in 1995 by K. C. Nicolaou and his team at Rice University. BOMG is a derivative of glycerol and has a benzyl and methyl group attached to its hydroxyl groups.

Mechanism Of Action

The mechanism of action of 1-O-Benzyl-2-O-methylglycerol is not fully understood. However, it has been proposed that 1-O-Benzyl-2-O-methylglycerol may exert its effects by modulating the activity of certain enzymes and signaling pathways in cells.

Biochemical And Physiological Effects

1-O-Benzyl-2-O-methylglycerol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-O-Benzyl-2-O-methylglycerol has also been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-O-Benzyl-2-O-methylglycerol has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.

Advantages And Limitations For Lab Experiments

1-O-Benzyl-2-O-methylglycerol is a relatively simple compound to synthesize and can be produced in large quantities. However, its low solubility in water can make it difficult to work with in certain laboratory experiments.

Future Directions

There are several potential future directions for the study of 1-O-Benzyl-2-O-methylglycerol. One area of interest is the development of 1-O-Benzyl-2-O-methylglycerol derivatives with improved solubility and bioavailability. Additionally, further investigation into the mechanisms of action of 1-O-Benzyl-2-O-methylglycerol is needed to fully understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 1-O-Benzyl-2-O-methylglycerol in humans.

Scientific Research Applications

1-O-Benzyl-2-O-methylglycerol has been studied for its potential therapeutic applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 1-O-Benzyl-2-O-methylglycerol has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

121348-74-1

Product Name

1-O-Benzyl-2-O-methylglycerol

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methoxy-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C11H16O3/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

XWFZEOQPMROJSH-UHFFFAOYSA-N

SMILES

COC(CO)COCC1=CC=CC=C1

Canonical SMILES

COC(CO)COCC1=CC=CC=C1

synonyms

1-B-2-MG
1-O-benzyl-2-O-methylglycerol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol (6.73 g) and 80% HOAc (50 ml) were combined in a 100 ml flask and heated at reflux for three hours. The heat was removed and the reaction mixture was allowed to cool to room temperature. The reaction was neutralized with 10% KOH and extracted with ether. The ether layer was dried (MgSO4) before the solvent was removed in vacuo. Purification of the residue was obtained by column chromatography (150 ml silica gel; hexanes:ethyl acetate, gradient 5:1-0:1). The pure compound 14, rac-1-O-benzyl-2-O-methylglycerol, was obtained as a clear oil (1.84 g, 59.7% yield).
Name
rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
59.7%

Synthesis routes and methods II

Procedure details

4.2 g of 2b was dissolved in 10 ml of tetrahydrofuran at 0° C. A solution of BH3 in tetrahydrofuran (1M, 30 ml) was added slowly, under stirring. Stirring was continued for 48 hours at room temperature. The mixture was then cooled to 0° C., quenched with cold water and extracted with diethyl ether. The solvent was eliminated and the crude product was chromatographed (eluent petroleum ether/diethyl ether, successively 80:20 and 70:30 by volume), yielding 2.6 g of 3b (62%).
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

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